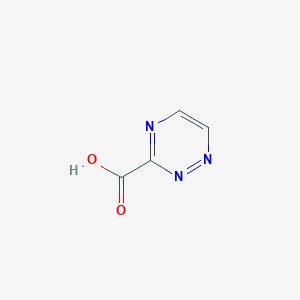

1,2,4-Triazine-3-carboxylic acid

Descripción

Significance of Nitrogen Heterocycles in Modern Organic Synthesis

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, integral to the structure of a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netopenmedicinalchemistryjournal.com Their prevalence stems from the unique chemical properties imparted by the nitrogen atom within a cyclic framework, which can influence reactivity, stability, and intermolecular interactions. numberanalytics.com These compounds are not merely passive scaffolds; they actively participate in biological processes and are crucial components in the design of new drugs, agrochemicals, and advanced materials. openmedicinalchemistryjournal.comnumberanalytics.com

The ability of nitrogen heterocycles to engage in hydrogen bonding and other non-covalent interactions makes them particularly valuable in medicinal chemistry, where they can effectively bind to biological targets like proteins and nucleic acids. researchgate.net This has led to their incorporation into a wide range of therapeutic agents. researchgate.netopenmedicinalchemistryjournal.com Furthermore, their versatile reactivity allows for a diverse range of chemical transformations, making them essential building blocks for synthetic chemists. numberanalytics.comnumberanalytics.com

Overview of 1,2,4-Triazine (B1199460) Ring Systems in Advanced Chemistry

Among the various classes of nitrogen heterocycles, the triazines, which are six-membered rings containing three nitrogen atoms, have garnered significant attention. ijpsr.info There are three structural isomers of triazine: 1,2,3-triazine (B1214393), 1,3,5-triazine (B166579), and the most extensively studied, 1,2,4-triazine. ijpsr.infonih.gov The 1,2,4-triazine system is particularly noted for its synthetic accessibility and versatile chemical reactivity.

The unique arrangement of nitrogen atoms in the 1,2,4-triazine ring results in a distinct electronic distribution, influencing its chemical behavior. These systems can participate in various reactions, including cycloadditions and substitutions, making them valuable intermediates in organic synthesis. The broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties, has further fueled research into this heterocyclic system. ijpsr.inforesearchgate.net

Specific Research Focus on 1,2,4-Triazine-3-carboxylic Acid Derivatives

Within the broad family of 1,2,4-triazines, derivatives bearing a carboxylic acid group at the 3-position, namely this compound, have emerged as a focal point of intensive research. This specific functionalization provides a synthetically useful handle for further molecular elaboration. The presence of the carboxylic acid group allows for a variety of chemical modifications, enabling the creation of diverse libraries of compounds with tailored properties.

The molecular formula for this compound is C₄H₃N₃O₂, with a molecular weight of 125.09 g/mol . Research into its derivatives has been driven by their potential applications in medicinal chemistry and materials science. For instance, derivatives have been investigated as adenosine (B11128) A2A receptor antagonists for potential use in treating Parkinson's disease. nih.gov Other studies have focused on their development as antidepressant and antioxidant agents, as well as their potential as anticancer therapeutics. nih.govnih.gov Furthermore, the cyclization of this compound derivatives can lead to the formation of fused ring systems with interesting biological activities. The synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has yielded compounds with promising antibacterial and antitubercular activities. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃N₃O₂ |

| Molecular Weight | 125.09 g/mol |

| IUPAC Name | This compound |

| Common Synonyms | 3-Carboxy-1,2,4-triazine |

Research Highlights of 1,2,4-Triazine Derivatives

| Research Area | Key Findings |

| Anticancer Activity | 1,2,4-triazine derivatives have shown significant antitumor activity, with some compounds reaching advanced clinical trials. nih.gov |

| Antimicrobial Activity | Derivatives of 1,2,4-triazine-2-carboxylic acid have demonstrated antibacterial and antitubercular properties. nih.gov |

| Neurological Disorders | Potent and selective 1,2,4-triazine derivatives have been identified as adenosine A2A receptor antagonists for potential Parkinson's disease treatment. nih.gov |

| Antidepressant Activity | Certain substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have shown noteworthy antidepressant effects in preclinical models. nih.gov |

| Materials Chemistry | nih.govnumberanalytics.comnumberanalytics.comTriazines are utilized as strong electron acceptor units in the development of n-type semiconductors and for dye-sensitized solar cells. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4 Triazine 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 1,2,4-Triazine (B1199460) Core

The synthesis of the 1,2,4-triazine ring system, a key scaffold in medicinal chemistry, has been approached through various established methodologies. These pathways often involve the strategic construction of the heterocyclic ring from acyclic or other heterocyclic precursors.

Cyclization Reactions Involving Hydrazides and 1,2-Diketones

A foundational and widely utilized method for constructing the 1,2,4-triazine core is the condensation reaction between 1,2-dicarbonyl compounds and amidrazones. This classical approach leverages the nucleophilic nature of amidrazones and the electrophilic centers of 1,2-dicarbonyls to facilitate cyclization and form the triazine ring. The inclusion of a carboxylic acid functionality at the 3-position is a common strategy to provide a synthetic handle for further derivatization.

Another established route involves the reaction of α-keto acids or their derivatives with acid hydrazides. This method provides a direct pathway to 1,2,4-triazin-5-one derivatives. For example, reacting benzil (B1666583) with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazin-2(3H)-one and 5,6-diphenyl-1,2,4-triazine-2(3H)-thione, respectively. jmchemsci.com These triazinone scaffolds can then be further functionalized.

A more recent development involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts. organic-chemistry.org This method offers mild reaction conditions and tolerates a variety of sensitive functional groups, providing 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

| Starting Materials | Key Reaction Type | Product Type | Reference |

| 1,2-Dicarbonyl compounds, Amidrazones | Condensation/Cyclization | 1,2,4-Triazine-3-carboxylic acid | |

| Benzil, Semicarbazide/Thiosemicarbazide | Condensation/Cyclization | 5,6-diphenyl-1,2,4-triazin-2(3H)-one/thione | jmchemsci.com |

| β-Keto-N-acylsulfonamides, Hydrazine salts | Cyclodehydration | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |

Oxidative Ring Expansion Methodologies for Triazine Formation

Oxidative methodologies have also been employed for the synthesis of triazine rings. One such approach involves the oxidation of 1,2-diols to 1,2-diketones, which can then participate in cyclization reactions to form the triazine core. acs.org For instance, methyltrioxorhenium has been utilized as a catalyst for the oxidation of 1,2-diols to 1,2-diketones using hydrogen peroxide as the oxidant. acs.org

Another strategy involves the aerobic oxidative coupling of alcohols and amidine hydrochlorides catalyzed by copper(II) acetate. rsc.org This method allows for the dehydrogenative synthesis of 1,3,5-triazine (B166579) derivatives and is notable for not requiring a ligand, strong base, or organic oxidant. rsc.org While this example pertains to 1,3,5-triazines, similar oxidative principles can be adapted for the synthesis of 1,2,4-triazines.

Construction of the 1,2,4-Triazine Ring from Pre-existing Heterocyclic Scaffolds

The transformation of existing heterocyclic rings provides another avenue to the 1,2,4-triazine core. One notable example is the synthesis of 1,2,4-triazines from N-sulfonyl-1,2,3-triazoles. An unexpected rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles yields common intermediates that can undergo subsequent intramolecular cyclization to form 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org

Furthermore, the contraction of larger heterocyclic systems can lead to the formation of 1,2,4-triazine derivatives. For instance, certain reactions of 1,2,4-triazines can proceed with a ring contraction to form imidazole (B134444) derivatives, highlighting the chemical versatility of the triazine scaffold. researchgate.net Conversely, ring expansion reactions of other heterocycles can be envisioned as a potential, though less common, route to 1,2,4-triazines.

Multi-step Procedures for Fused 1,2,4-Triazine Systems

The synthesis of fused 1,2,4-triazine systems often requires multi-step procedures. jmchemsci.com These extended synthetic sequences allow for the construction of complex molecular architectures with diverse biological activities. researchgate.net

One common strategy involves the initial formation of a substituted 1,2,4-triazine precursor, which is then subjected to further reactions to build the fused ring system. For example, the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives begins with the generation of S-alkylated intermediates from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones and ethyl 2-chloroacetoacetate. nih.gov This is followed by an intramolecular cyclization, often facilitated by microwave irradiation, hydrolysis, and subsequent amidation to yield the final fused products. nih.gov

Another approach to fused systems is the reductive cyclization of nitrophenylhydrazides. mdpi.com This method has been successfully applied to the synthesis of various (hetero)arene ring-fused jmchemsci.comorganic-chemistry.orgtriazines. mdpi.com

| Precursor Type | Key Transformation | Fused System | Reference |

| 6-Substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones | S-alkylation, Intramolecular cyclization, Hydrolysis, Amidation | 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | nih.gov |

| Nitrophenylhydrazides | Reductive cyclization | (Hetero)arene ring-fused jmchemsci.comorganic-chemistry.orgtriazines | mdpi.com |

Novel and Emerging Synthetic Strategies for this compound

The development of more efficient and environmentally friendly synthetic methods is a continuous pursuit in organic chemistry. In the context of this compound and its derivatives, tandem cyclization approaches are emerging as a powerful strategy.

Tandem Cyclization Approaches for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, offer significant advantages by combining multiple bond-forming events in a single pot without the isolation of intermediates. sioc-journal.cn This approach enhances synthetic efficiency, reduces waste, and often leads to the rapid construction of complex molecules from simple starting materials. sioc-journal.cnnih.gov

For the synthesis of 1,2,4-triazine compounds, tandem cyclization reactions provide a direct and efficient route. sioc-journal.cn These one-pot syntheses align with the principles of green chemistry due to their step and atom economy. sioc-journal.cn An example of such a strategy is the tandem condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system to produce N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org While this example leads to a fused system, the underlying principle of a cascade reaction can be applied to the synthesis of the core 1,2,4-triazine ring.

The development of [4+2] domino annulation reactions represents another powerful tool for the synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org These strategies exhibit high performance with moderate to high yields. rsc.org

| Reaction Type | Key Features | Product Type | Reference |

| Tandem Condensation/Reductive Cyclization | One-pot, Iron-HCl system | N4-substituted 2,4-diaminoquinazolines | organic-chemistry.org |

| [4+2] Domino Annulation | High efficiency, Readily available starting materials | 1,2,4-Triazine derivatives | rsc.org |

| Tandem Conjugate Addition/Cyclization | Asymmetric synthesis | 2-Aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives | nih.gov |

Metal-Free Catalysis in Nitrogen Heterocycle Synthesis with Triazines

The development of metal-free catalytic systems for the synthesis of nitrogen heterocycles, including 1,2,4-triazines, represents a significant stride towards more sustainable chemical manufacturing. These methods circumvent the use of often toxic and expensive transition metals, offering cleaner reaction profiles and easier purification processes.

Recent research has highlighted the use of Brønsted acids as effective catalysts in the synthesis of N-heterocyclic frameworks. rsc.org These reactions often proceed through annulation mechanisms, providing high yields of biologically important molecules. rsc.org For instance, the use of trifluoromethanesulfonic acid as both a catalyst and a solvent has been reported for the synthesis of metal-free covalent triazine frameworks (CTFs) from 2,4,6-tricyano-1,3,5-triazine. oup.com This open-system, liquid-phase synthesis method offers a solution to the problem of residual metal catalysts found in conventional closed-system approaches. oup.com

Furthermore, tandem cyclization reactions offer an efficient one-pot synthesis of triazine compounds, aligning with green chemistry principles of step and atom economy by avoiding the isolation of intermediates. sioc-journal.cn The synthesis of 1,2,4-triazine derivatives has been achieved through [4+2] domino annulation reactions using readily available starting materials like ketones, aldehydes, and alkynes, showcasing the power of this strategy in generating potentially bioactive molecules. rsc.org Another metal-free approach involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org The use of organic catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) has also been explored for various organic transformations, including those leading to nitrogen-containing heterocycles. researchgate.net

Photocatalytic Synthesis Pathways for Triazine Derivatives

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique reaction pathways under mild, visible-light-driven conditions. This approach offers a sustainable alternative to traditional methods that often require harsh reagents and high temperatures.

A notable development is the discovery of a covalent triazine framework (CTF-2) as a heterogeneous photocatalyst for the decarboxylative conjugate addition of carboxylic acids. acs.org This metal-free catalyst can be prepared in gram quantities from commercial precursors and demonstrates excellent stability and recyclability. acs.org The photocatalytic activity of CTF-2 has been successfully applied to the synthesis of various functionalized molecules, including those with strained heterocyclic rings. acs.org The potential of this catalyst extends to dual catalysis systems with other transition metals, opening avenues for a broader range of transformations. acs.org

Biocatalytic Approaches to Triazine Carboxylates

While specific examples of biocatalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of biocatalysis offers significant potential for the green synthesis of such compounds. Enzymes, operating under mild conditions in aqueous environments, can offer high chemo-, regio-, and stereoselectivity, which are often difficult to achieve with traditional chemical methods. The principles of biocatalysis align perfectly with green chemistry by utilizing renewable resources and minimizing waste. The application of enzymes in the synthesis of heterocyclic compounds is a growing area of research, and future work will likely see the development of specific biocatalysts for the production of 1,2,4-triazine carboxylates and their derivatives.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of alternative reaction media, energy-efficient synthesis methods, and the optimization of reaction pathways to maximize atom and step economy.

Development of Solvent-Free and Aqueous Reaction Media

Moving away from volatile and often hazardous organic solvents is a cornerstone of green chemistry. Solvent-free and aqueous reaction conditions offer significant environmental and safety benefits.

Solvent-free synthesis of 1,2,4-triazine derivatives has been successfully demonstrated. For example, the ipso-substitution of a cyano group in the 1,2,4-triazine ring has been achieved under solvent-free conditions, providing a convenient method for functionalization. chimicatechnoacta.ru Another solvent-free approach involves the use of dibromomethane (B42720) as both a catalyst and a reaction medium for the synthesis of triazine-heterocycle azacyanines, resulting in high yields and simplified work-up. nih.gov

Aqueous media, being non-toxic, non-flammable, and readily available, is an ideal green solvent. A modified sonochemical method has been developed for the efficient synthesis of 1,3,5-triazine derivatives in aqueous media, minimizing the use of organic solvents. nih.gov

Microwave and Ultrasound Assisted Synthetic Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and enhance selectivity. asianpubs.orgmdpi.comresearchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been effectively employed in the synthesis of various 1,2,4-triazine derivatives. nih.govresearchgate.netresearchgate.net For instance, the intramolecular cyclization step in the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives was significantly faster and higher yielding under microwave irradiation compared to classical heating. nih.gov A microwave-assisted, one-pot, three-step metal-free procedure has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. researchgate.net Microwave-assisted synthesis of triazine covalent organic frameworks (COFs) has also been reported, offering advantages in terms of yield and reduced side reactions compared to conventional heating methods. e3s-conferences.org

Ultrasound-assisted synthesis has also proven to be a valuable tool for the preparation of 1,2,4-triazole (B32235) derivatives, a class of compounds structurally related to triazines. asianpubs.orgmdpi.comresearchgate.netresearchgate.net Sonication has been shown to accelerate reaction rates and improve yields in the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives. mdpi.com This technique has been successfully applied to the synthesis of 1,3,5-triazine hydrazone derivatives, leading to significantly improved reaction rates and product yields. nih.gov

Table 1: Comparison of Conventional and Microwave/Ultrasound-Assisted Synthesis of Triazine Derivatives

| Reaction | Conventional Method | Microwave/Ultrasound Method | Reference |

| Intramolecular cyclization of thiazolo[3,2-b]-1,2,4-triazine derivatives | 60 min, 66-75% yield | 20 min, 80-88% yield (Microwave) | nih.gov |

| Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives | 4-5 h | 30-60 min, up to 96% yield (Ultrasound) | nih.gov |

| Synthesis of 1,3,5-triazine derivatives | 5-6 h reflux, 69% yield | 30-35 min (Ultrasound), 84% yield; 150 s (Microwave), up to 88% yield | nih.gov |

| Synthesis of N-substituted 1,2,4-triazole-2-yl-2-sulfanyl acetamide (B32628) derivatives | 16-26 h, 60-75% yield | 40-80 min, 75-89% yield (Ultrasound) | mdpi.com |

Atom Economy and Step Economy Considerations in Triazine Synthesis

Atom economy and step economy are fundamental principles of green chemistry that focus on maximizing the efficiency of synthetic routes by minimizing waste and the number of reaction steps. numberanalytics.comnih.govstanford.edujocpr.comwikipedia.orgnih.gov

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. nih.govscranton.edu In the context of triazine synthesis, designing reactions that proceed via addition or cycloaddition pathways can significantly improve atom economy.

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized this compound analogues involves a range of chemical transformations that allow for the precise modification of the core structure. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.

Regioselective Introduction of Halogen Substituents

The introduction of halogen atoms onto the 1,2,4-triazine ring can significantly influence the electronic properties and reactivity of the molecule, providing a handle for further synthetic transformations such as cross-coupling reactions. While direct halogenation of the this compound core can be challenging, several strategies have been employed for the synthesis of halogenated 1,2,4-triazine derivatives.

One approach involves the use of halogenated precursors in the construction of the triazine ring. For instance, N-halo-3,5-dibromo-1,2,4-triazoles have been utilized as synthons for creating halogenated 1,2,4-triazole nucleoside analogues, demonstrating the stability and utility of halogenated triazole intermediates. researchgate.net The reactivity of different halogen substituents can vary, allowing for subsequent regioselective modifications. researchgate.net

Another strategy is the direct halogenation of a pre-formed heterocyclic ring, often guided by the electronic nature of the ring and the directing effects of existing substituents. For other heterocyclic systems, such as coumarins, methods for regioselective halogenation have been developed using N-halosuccinimides in the presence of a copper halide catalyst. thieme.de This approach could potentially be adapted for the 1,2,4-triazine system. Palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as the oxidant represent another advanced methodology that could be explored for the functionalization of the 1,2,4-triazine core. organic-chemistry.org

The following table summarizes potential reagents for the halogenation of heterocyclic compounds, which could be applicable to the 1,2,4-triazine ring.

| Reagent | Halogen Introduced | Catalyst/Conditions | Reference |

| N-Halosuccinimide (NCS, NBS, NIS) | Cl, Br, I | Copper Halide | thieme.de |

| N-Halosuccinimide (NCS, NBS, NIS) | Cl, Br, I | Palladium Catalyst | organic-chemistry.org |

| N-Halo-3,5-dibromo-1,2,4-triazole | Br | Addition to glycals | researchgate.net |

Chemical Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 1,2,4-triazine ring is a versatile functional handle for a wide array of chemical modifications, most commonly leading to the formation of esters and amides. These derivatives are often synthesized to enhance the parent compound's properties or to facilitate further reactions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental method. masterorganicchemistry.com More advanced and milder conditions have been developed using specific coupling reagents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been shown to be an effective reagent for the esterification of carboxylic acids with alcohols. researchgate.net Another method involves the activation of the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), followed by reaction with an alcohol. thieme-connect.com

Amidation: The synthesis of amides from this compound is a common and important transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are available to facilitate this reaction under mild conditions. libretexts.org Imido-substituted chlorotriazines have been developed as dehydrative condensing reagents for the chemoselective formation of amides. rsc.org Borate esters, such as B(OCH2CF3)3, have also been employed as effective reagents for direct amidation. nih.gov In a multi-step synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives, the carboxylic acid intermediate was amidated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. nih.gov

The table below outlines some common reagents used for the derivatization of carboxylic acids.

| Derivative | Reagent(s) | Conditions | Reference |

| Ester | Alcohol, Acid Catalyst (e.g., H2SO4) | Heat | masterorganicchemistry.com |

| Ester | Alcohol, DMTMM, N-methylmorpholine | Room Temperature | researchgate.net |

| Ester | Alcohol, CDMT, N-methylmorpholine | 0 °C to Room Temperature | thieme-connect.com |

| Amide | Amine, Imido-substituted chlorotriazine, NMM | Room Temperature | rsc.org |

| Amide | Amine, B(OCH2CF3)3 | MeCN, Open to air | nih.gov |

| Amide | Amine, EDC, HOBt, Triethylamine | Room Temperature | nih.gov |

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating this compound

The this compound scaffold serves as a valuable building block for the construction of more complex polycyclic and fused heterocyclic systems. These larger structures are of significant interest due to their potential for diverse biological activities and applications in materials science.

One common strategy involves the intramolecular cyclization of a suitably functionalized 1,2,4-triazine derivative. For example, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were synthesized through a multi-step process that included an intramolecular cyclization which occurred regioselectively at the N2-position of the 1,2,4-triazine ring. nih.gov This was achieved by first reacting a 3-mercapto-1,2,4-triazin-5-one derivative with ethyl 2-chloroacetoacetate, followed by cyclization promoted by polyphosphoric acid under microwave irradiation. nih.gov

Another approach is the construction of a new ring fused to the 1,2,4-triazine core. The synthesis of pyrazolo[3,4-d] researchgate.netrsc.orgnih.govtriazines has been accomplished through the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.org While this example involves a 1,2,3-triazine (B1214393), the principles of using a pre-existing heterocycle to build a fused system are broadly applicable.

The inverse electron demand Diels-Alder reaction is a powerful tool for the transformation of 1,2,4-triazines into other heterocyclic systems, such as pyridines. nih.gov This reaction typically involves the [4+2] cycloaddition of the electron-deficient 1,2,4-triazine with an electron-rich dienophile, followed by the extrusion of a small molecule, most commonly nitrogen gas. This methodology allows for the synthesis of highly substituted pyridines that might be difficult to access through other routes.

Furthermore, the synthesis of various fused N-heterocycles, such as tetrahydro-4H-pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-ones, has been achieved from precursors containing a carboxylic ester group. nih.gov These methods often involve a regioselective N-alkylation followed by an intramolecular cyclization. nih.gov

The following table provides examples of fused heterocyclic systems derived from or related to 1,2,4-triazine structures.

| Fused System | Synthetic Strategy | Key Precursor | Reference |

| Thiazolo[3,2-b]-1,2,4-triazinone | Intramolecular Cyclization | 3-Mercapto-1,2,4-triazin-5-one derivative | nih.gov |

| Pyrazolo[3,4-d] researchgate.netrsc.orgnih.govtriazine | Cyclative Cleavage | Pyrazolyltriazene | beilstein-journals.org |

| Substituted Pyridines | Inverse Electron Demand Diels-Alder | 1,2,4-Triazine | nih.gov |

| Tetrahydro-4H-pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-one | Intramolecular Cyclization | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | nih.gov |

Reaction Mechanisms and Reactivity Studies of 1,2,4 Triazine 3 Carboxylic Acid Systems

Mechanistic Investigations into 1,2,4-Triazine (B1199460) Ring Formation

The synthesis of the 1,2,4-triazine ring system is most commonly achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org This reaction leverages the nucleophilic character of the amidrazone and the electrophilic nature of the dicarbonyl compound to construct the heterocyclic core.

The formation of the 1,2,4-triazine ring often involves cycloaddition reactions, where electronic and steric factors play a crucial role in determining the reaction's feasibility and outcome. In the context of inverse electron demand Diels-Alder (IEDDA) reactions, a common strategy for synthesizing substituted pyridines from 1,2,4-triazines, the electronic nature of both the triazine (azadiene) and the dienophile is paramount. wikipedia.orgdntb.gov.ua

Theoretical studies using density functional theory (DFT) have shown that in cycloaddition reactions between 1,2,4,5-tetrazines and cycloolefins, the stability of the transition state is governed by frontier molecular orbital (FMO) interactions. researchgate.net The triazine acts as the electron-accepting component. researchgate.net The rate of these reactions can be influenced by both electronic effects and steric hindrance. researchgate.net For instance, in the IEDDA reaction of 1,3,5-triazines with amino-containing dienophiles, electronic effects can stabilize zwitterionic intermediates, while steric effects can hinder their subsequent cyclization. psu.edu

A study on the reaction of 1,2,4,5-tetrazines with enamines revealed that solvent hydrogen bonding can enable a selective 1,4-cycloaddition across the N1 and N4 positions of the tetrazine ring. nih.gov This suggests that the reaction environment can significantly influence the regioselectivity of the cycloaddition process.

The synthesis of 1,2,4-triazines can proceed through various intermediates, the characterization of which provides valuable insight into the reaction mechanism. For example, in the IEDDA reaction of a 1,3,5-triazine (B166579) with an aminopyrrole, five distinct intermediates were identified using NMR spectroscopy, including a zwitterion, a tricyclic adduct, and a neutral imine. psu.edu The study provided direct experimental evidence for the sequence of steps in this particular cycloaddition cascade. psu.edu

In some synthetic routes, sulfenamide (B3320178) intermediates have been utilized in the preparation of 1,2,4-triazine sulfonamides. nih.gov The structures of the final products, and by extension the reaction pathway, were confirmed through X-ray analysis. nih.gov

The table below summarizes some of the key intermediates identified in 1,2,4-triazine synthesis and related reactions.

| Intermediate Type | Reaction Context | Method of Characterization | Reference |

| Zwitterion | IEDDA of 1,3,5-triazine | NMR Spectroscopy | psu.edu |

| Tricyclic Adduct | IEDDA of 1,3,5-triazine | NMR Spectroscopy | psu.edu |

| Neutral Imine | IEDDA of 1,3,5-triazine | NMR Spectroscopy | psu.edu |

| Sulfenamide | Synthesis of 1,2,4-triazine sulfonamides | Inferred from reaction pathway, final product confirmed by X-ray analysis | nih.gov |

| σ-Adducts | Amination of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) | 15N labeling studies | researchgate.net |

Chemical Transformations of the 1,2,4-Triazine Core and Carboxylic Acid Group

The 1,2,4-triazine ring and its attached carboxylic acid group are amenable to a wide range of chemical modifications, further highlighting the synthetic utility of 1,2,4-triazine-3-carboxylic acid.

While electrophilic aromatic substitution on the electron-deficient triazine ring is difficult, nucleophilic aromatic substitution is more readily achieved. wikipedia.org The reactivity of 1,2,4-triazines towards nucleophiles has been extensively studied. For instance, 1,2,4-triazine 4-oxides are highly reactive towards nucleophiles, allowing for the introduction of various functional groups. researchgate.net Grignard reagents and organolithium derivatives have been used to introduce alkyl and aryl groups at the C5 position of the 1,2,4-triazine ring through nucleophilic substitution of hydrogen. researchgate.netrsc.org

The reaction of 3-X-6-phenyl-1,2,4-triazines with the phenylacetonitrile (B145931) anion has been shown to result in substitution of halogens, nitro groups, and hydride anions. researchgate.net Furthermore, studies on unsymmetrical 1,2,3-triazine (B1214393) 1-oxides have demonstrated that the site of nucleophilic attack (C4 or C6) can be influenced by the nature of the nucleophile. nih.gov For example, alkoxides exhibit a high selectivity for the C4 position, while thiophenoxide attacks the C6 position on the triazine core but the C4 position on the triazine 1-oxide. nih.gov

The carboxylic acid group at the 3-position can be readily converted into esters, amides, and other derivatives, providing a handle for further functionalization. nih.gov

The 1,2,4-triazine nucleus can undergo both oxidation and reduction under specific conditions, altering its electronic properties and reactivity. For instance, 1,2,4-triazine 4-oxides can be synthesized by the oxidation of the parent triazine. researchgate.net

Reduction of the triazine ring has also been explored. The reduction of 1,2,3-triazine 1-oxides with sodium borohydride (B1222165) can lead to the formation of dihydro-1,2,3-triazine 1-oxides. nih.gov The reaction conditions, including the solvent, can influence the outcome of the reduction. nih.gov Tricyclic 1,2,4-triazine 1,4-dioxides have also been prepared and studied for their redox properties. acs.org

Ring transformations of 1,2,4-triazines provide valuable routes to other heterocyclic systems. semanticscholar.org A well-known reaction is the inverse electron demand Diels-Alder reaction with subsequent nitrogen extrusion to form substituted pyridines. wikipedia.org

Ring expansion reactions, driven by the release of ring strain, are a known phenomenon in cyclic systems. chemistrysteps.comyoutube.com While specific examples for this compound are not prevalent in the provided search results, the general principle of ring expansion could potentially be applied to fused triazine systems. For instance, base-catalyzed ring expansion of 4-chloromethyl-2-oxotetrahydropyrimidines can lead to 1,3-diazepin-2-one derivatives. rsc.org

Rearrangements have also been observed in fullerene chemistry where a triazine derivative was used to generate an open-caged fullerene, which then underwent a rearrangement under acidic conditions to form a new ring system. acs.org Furthermore, rhodium-catalyzed rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to provide intermediates for the synthesis of substituted 1,2,4-triazines. organic-chemistry.org

Reactivity in Inverse Electron-Demand Diels-Alder Reactions

The 1,2,4-triazine ring system, being electron-deficient, is a valuable component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov This type of cycloaddition involves the reaction of an electron-poor diene, such as the 1,2,4-triazine, with an electron-rich dienophile. nih.gov The presence of an electron-withdrawing group, like the carboxylic acid at the C3 position of this compound, further enhances the electron-deficient nature of the triazine ring, thereby increasing its reactivity in IEDDA reactions. sigmaaldrich.com These reactions are powerful tools in synthetic chemistry for creating a variety of nitrogen-containing heterocyclic compounds. nih.gov

The general mechanism for the IEDDA reaction of 1,2,4-triazines typically involves a [4+2] cycloaddition between the triazine and a dienophile to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂), leading to the formation of a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine (B92270) product. This sequence provides a reliable method for accessing highly substituted pyridine rings.

Formation of Pyridine Derivatives from Triazine Reactants

The IEDDA reaction of 1,2,4-triazines serves as a robust and strategic method for the synthesis of pyridine derivatives. nih.gov By reacting with various electron-rich alkenes or alkynes (dienophiles), the 1,2,4-triazine core is transformed into a pyridine ring. The substituents on both the triazine and the dienophile ultimately dictate the substitution pattern of the resulting pyridine.

For instance, the reaction of a 1,2,4-triazine with an enamine, a common electron-rich dienophile, proceeds through the characteristic cycloaddition-nitrogen extrusion cascade to yield a substituted pyridine. The versatility of this reaction allows for the incorporation of a wide array of functional groups into the pyridine product, depending on the structure of the starting materials. While specific data for this compound is not detailed in the provided sources, the general reactivity pattern of substituted 1,2,4-triazines is well-established. The reaction's efficiency is often influenced by the nature of the substituents and the reaction conditions, such as temperature and solvent.

Table 1: Examples of Dienophiles Used in IEDDA Reactions with Triazines for Pyridine Synthesis This table is illustrative of common dienophile classes used in these reactions.

| Dienophile Class | General Structure | Resulting Product Type |

|---|---|---|

| Enamines | R₂N-CR=CR₂ | Substituted Pyridines |

| Ynamines | R-C≡C-NR₂ | Substituted Pyridines |

| Alkenes (strained) | e.g., Norbornene | Dihydropyridine Adducts (after N₂ loss) |

| Vinyl Ethers | RO-CH=CH₂ | Substituted Pyridines |

Strategic Construction of Polycyclic Condensed Heterocycles

A significant application of the IEDDA reaction involving 1,2,4-triazines is the construction of complex, fused heterocyclic systems. nih.gov By designing intramolecular reactions, where the dienophile is tethered to the triazine ring, chemists can create intricate polycyclic structures in a highly efficient manner. acs.org

A notable example is the intramolecular IEDDA reaction between a 1,2,4-triazine and a tethered imidazole (B134444) ring. acs.org When linked by a three-carbon chain, the cycloaddition proceeds with subsequent loss of nitrogen, followed by the elimination of a nitrile molecule, to produce 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields. acs.org This strategy showcases the power of intramolecular cycloadditions to build complex scaffolds from relatively simple linear precursors. The reaction outcomes can be influenced by the length of the tether connecting the diene and dienophile. acs.org

Table 2: Intramolecular IEDDA Cycloadditions of Tethered Imidazole/1,2,4-Triazine Systems Data adapted from research on similar 1,2,4-triazine systems. acs.org

| Tether Length | Reactant Structure | Product | Yield (%) |

|---|---|---|---|

| Trimethylene | Imidazole-(CH₂)₃-Triazine | 1,2,3,4-Tetrahydro-1,5-naphthyridine | >90% |

| Tetramethylene | Imidazole-(CH₂)₄-Triazine | 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]azepine | ~50% |

Furthermore, 1,2,4-triazine derivatives are key starting materials for synthesizing other fused systems, such as thiazolo[3,2-b]-1,2,4-triazines and pyrazolo[4,3-e] nih.govsigmaaldrich.comrsc.orgtriazines. nih.govresearchgate.net The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, for example, involves the construction of the thiazole (B1198619) ring onto a pre-existing 1,2,4-triazin-5-one core. nih.gov Similarly, pyrazolo[4,3-e] nih.govsigmaaldrich.comrsc.orgtriazine derivatives can be synthesized from 5-acyl-1,2,4-triazines, demonstrating the utility of the triazine ring as a scaffold for building more complex, biologically relevant molecules. researchgate.net These synthetic strategies highlight the importance of 1,2,4-triazines in accessing a diverse range of polycyclic condensed heterocycles. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triazine 3 Carboxylic Acid

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 1,2,4-triazine-based compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside mass spectrometry, offer a comprehensive understanding of the atomic connectivity and electronic environment within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of 1,2,4-triazine (B1199460) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of 1,2,4-triazine derivatives display characteristic signals for the protons on the triazine ring and any substituents. For the parent 1,2,4-triazine, the protons appear as distinct signals in the aromatic region of the spectrum. chemicalbook.com In substituted derivatives, the chemical shifts of these protons are influenced by the electronic nature of the attached groups. For instance, in a series of 9-phenylacenaphtho[1,2-e] tsijournals.comacs.orgnih.govtriazines, the aromatic protons were observed in the range of δ 7.54–8.74 ppm. mdpi.com Similarly, for 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine, the aromatic protons appeared at 7.19–7.82 ppm. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework of the triazine ring and its substituents. The carbon atoms of the 1,2,4-triazine ring typically resonate in the range of 125-170 ppm. oregonstate.edu For example, in a series of xanthone- and acridone-1,2,4-triazine conjugates, the carbon signals of the triazine ring were clearly identified. mdpi.com The chemical shift of the carboxylic acid carbon in 1,2,4-triazine-3-carboxylic acid is expected to be in the region of 165-190 ppm. oregonstate.edu The precise chemical shifts are sensitive to the solvent and the presence of other functional groups, which can be used to probe intermolecular interactions. mdpi.com

Below is a table summarizing typical NMR data for 1,2,4-triazine derivatives:

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.5 | Aromatic protons on the triazine ring and attached aryl groups. |

| ¹³C | 120 - 175 | Carbon atoms of the triazine ring and attached substituents. |

| ¹³C (COOH) | 165 - 190 | Carboxylic acid carbon. |

This table presents generalized data; specific values can vary based on substitution and solvent.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by detecting the vibrational frequencies of chemical bonds.

Key characteristic absorption bands observed in the FTIR spectra of 1,2,4-triazine derivatives include:

C=N stretching: The stretching vibration of the C=N bonds within the triazine ring typically appears in the region of 1500-1650 cm⁻¹. For instance, in a dimethoxy-triazine ligand, this band was observed at 1562 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibrations are generally found between 1300 and 1400 cm⁻¹. A 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine derivative showed a C-N stretch at 1378 cm⁻¹. arabjchem.org

C=O stretching (Carboxylic Acid): The carbonyl group of the carboxylic acid exhibits a strong absorption band in the range of 1700-1725 cm⁻¹ for dimers and at higher frequencies for monomers. libretexts.org In a study of a 1,2,4-triazine derivative, the C=O stretch of a cyclic ester group was found at 1736 cm⁻¹. mdpi.com

O-H stretching (Carboxylic Acid): The O-H stretching vibration of the carboxylic acid is characterized by a very broad and strong absorption band extending from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. libretexts.org

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹. arabjchem.org

The following table summarizes key FTIR absorption bands for this compound derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Triazine Ring | C=N stretch | 1500-1650 |

| Triazine Ring | C-N stretch | 1300-1400 |

| Aromatic | C-H stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Assessment of Optical Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the 1,2,4-triazine system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of 1,2,4-triazine derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The π-electron system of the triazine ring is primarily responsible for these absorptions. researchgate.net The position and intensity of these bands are influenced by the substituents on the triazine ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. mdpi.com

For the parent 1,2,4-triazine, electronic transitions have been studied in detail, with the lowest energy band attributed to an n→π* transition. hw.ac.uk In more complex derivatives, such as those with extended π-systems, the absorption can shift into the visible region. mdpi.commdpi.com For instance, some extended 2,4,6-triphenyl-1,3,5-triazines absorb significantly in the visible range, appearing as deep yellow solutions. mdpi.com Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not practically useful for routine analysis. libretexts.org However, when conjugated with the triazine ring, the absorption maxima are expected to shift to longer wavelengths. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and to better understand the nature of the electronic transitions. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the precise elemental formula of a compound. This is particularly useful for confirming the identity of newly synthesized derivatives. mdpi.comresearchgate.net For example, HRMS has been used to confirm the structures of various novel 1,2,4-triazine derivatives. nih.gov

Electron Ionization Mass Spectrometry (EIMS): EIMS involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as several fragment ion peaks. The fragmentation pattern provides valuable structural information. For 1,2,4-triazine, the mass spectrum shows a prominent molecular ion peak. nist.gov The fragmentation of substituted 1,2,4-triazines can be complex, but often involves cleavage of the substituents from the triazine ring. tsijournals.comresearchgate.net In some cases, the molecular ion peak may be weak, with the base peak corresponding to a stable fragment. tsijournals.com

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction analysis has been successfully applied to a variety of 1,2,4-triazine derivatives, revealing detailed structural information. acs.orgnih.govmdpi.com This technique has been instrumental in confirming the regioselectivity of synthetic reactions and in understanding the intermolecular interactions that govern the crystal packing. nih.govnih.gov

For example, the crystal structure of a 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative confirmed the regioselective annulation at the N2 position of the triazine ring. nih.gov In another study, the X-ray crystal structures of two 1,2,4-triazine derivatives bound to the adenosine (B11128) A₂A receptor provided crucial insights into their binding mode. acs.org The analysis of crystal structures also reveals the presence of hydrogen bonding networks, which can significantly influence the physical properties of the compounds. For instance, in the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, water molecules form a three-dimensional network through hydrogen bonding. nih.gov While a specific crystal structure for this compound itself was not found in the provided search results, the analysis of its derivatives provides a strong basis for understanding its likely solid-state structure, which would be characterized by hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the triazine ring.

The table below presents a summary of crystallographic data for a representative 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.03416 |

| b (Å) | 13.73010 |

| c (Å) | 16.00670 |

| α (°) | 113.4230 |

| β (°) | 94.4060 |

| γ (°) | 93.0050 |

| Volume (ų) | 807.795512 |

This data highlights the level of detail that can be obtained from single-crystal X-ray diffraction studies, providing a complete picture of the molecule's conformation and packing in the solid state.

Determination of Crystal Systems and Space Groups

For instance, the crystal structure of a novel derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, has been elucidated through X-ray diffraction (XRD) analysis. mdpi.com The refinement of the diffraction data using the Rietveld method indicated that this derivative crystallizes in a triclinic system, which is one of the seven crystal systems characterized by three unequal axes and three unequal angles. mdpi.comucl.ac.uk The specific space group was identified as P-1. mdpi.com The P-1 space group is centrosymmetric and belongs to the triclinic crystal system, which has the lowest symmetry. ucl.ac.uk

The lattice parameters determined for this derivative are detailed in the table below. mdpi.com

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 4.03416 Å |

| b | 13.73010 Å |

| c | 16.00670 Å |

| α | 113.4230° |

| β | 94.4060° |

| γ | 93.0050° |

| Unit Cell Volume | 807.795512 ų |

Table 1: Crystallographic data for the 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. mdpi.com

This detailed structural information is crucial for understanding the three-dimensional arrangement of the molecules in the solid state and serves as a reference for the potential crystal packing of this compound itself.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding and π-π stacking being particularly significant for nitrogen-containing heterocycles and carboxylic acids.

Hydrogen Bonding: The this compound molecule possesses functional groups that are prime candidates for forming strong hydrogen bonds. The carboxylic acid group (-COOH) is a classic hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). libretexts.orglibretexts.org In the solid state, carboxylic acids frequently form cyclic dimers, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. libretexts.orglibretexts.org This dimerization significantly influences their physical properties. libretexts.org

π-π Stacking: The aromatic 1,2,4-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This property promotes π-π stacking interactions, particularly with electron-rich aromatic rings. rsc.orgsci-hub.se These interactions involve the face-to-face or offset stacking of the aromatic rings and are a key force in the assembly of many heterocyclic structures. sci-hub.se

In silico docking studies of 1,2,4-triazine derivatives have shown the potential for π-π stacking interactions between the triazine ring and aromatic amino acid residues like phenylalanine and tyrosine. nih.gov For example, a T-shaped π-π stacking interaction has been predicted between a substituted 1,2,4-triazine and a tryptophan residue. nih.gov These findings highlight the capacity of the 1,2,4-triazine core to engage in stabilizing π-π interactions, which would also be a critical factor in the crystal engineering of this compound. rsc.org

Microscopic and Morphological Characterization (e.g., Field Emission Scanning Electron Microscopy for Thin Films)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface topography and morphology of materials, including thin films. nih.govresearchgate.net This method provides detailed information about features such as grain size, shape, and surface uniformity.

The morphological characteristics of thin films of a 1,2,4-triazine derivative have been investigated using FESEM. mdpi.com In one study, thin films of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide were prepared by thermal evaporation. mdpi.com The FESEM images revealed that the as-deposited films had a homogeneous and uniform surface morphology. mdpi.com

Computational Chemistry and Theoretical Investigations of 1,2,4 Triazine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 1,2,4-triazine-3-carboxylic acid and its derivatives. These computational methods provide valuable insights into molecular properties that are often difficult to obtain through experimental means alone.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies, Band Gap)

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions, acting as the primary sites of electron donation and acceptance, respectively. wikipedia.orglibretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of a molecule. d-nb.infomdpi.com A smaller gap generally implies higher reactivity and easier electronic transitions. d-nb.info

In the context of 1,2,4-triazine (B1199460) derivatives, DFT calculations have been employed to determine these crucial orbital energies. For instance, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide reported calculated HOMO and LUMO energies of -5.32 eV and -3.61 eV, respectively, resulting in a band gap of 1.97 eV. mdpi.com Another investigation on selected 1,2,4-triazine sulfonamide derivatives found HOMO energies to be around -6.00 eV, indicating good electron-donating capabilities, while the lowest LUMO energy was -2.50 eV, suggesting a good electron acceptor. mdpi.com The energy gaps for these sulfonamide derivatives ranged from 3.25 eV to 3.41 eV. mdpi.com

The introduction of different substituent groups can significantly influence the frontier orbital energies and the HOMO-LUMO gap. rsc.org This principle is utilized in designing molecules with specific electronic and photophysical properties. For example, in the design of dye-sensitized solar cells, 1,2,4-triazine derivatives have been computationally screened, where the HOMO energy levels were found to be lower than the I⁻/I₂⁻ redox potential (-4.85 eV), a necessary condition for efficient dye regeneration. d-nb.info

Table 1: Frontier Molecular Orbital Energies and Band Gaps for Selected 1,2,4-Triazine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide mdpi.com | -5.32 | -3.61 | 1.97 |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 6) mdpi.com | - | - | 3.250 |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 1) mdpi.com | - | - | 3.41 |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 4) mdpi.com | -6.00 | - | - |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 5) mdpi.com | - | -2.50 | - |

Note: The table presents a selection of data from different studies and is not an exhaustive list. The specific substituents on the triazine core vary between the compounds.

Geometry Optimization and Conformational Analysis of Triazine Derivatives

Computational methods, particularly DFT, are instrumental in determining the most stable three-dimensional structures of molecules through geometry optimization. nih.govmdpi.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. mdpi.com

For example, a conformational analysis of a s-triazine bis-Schiff base using DFT calculations identified 17 possible conformers. The study revealed that the most thermodynamically stable conformer was stabilized by two intramolecular O-H···N hydrogen bonds, a finding that was consistent with its X-ray crystal structure. mdpi.com The absence of imaginary vibrational frequencies in the calculated spectra confirms that the optimized structures represent true energy minima. mdpi.com

In drug design, the optimized geometry of a ligand is crucial for understanding its interaction with a biological target. For instance, in studies of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), the initial conformations of the molecules for 3D-QSAR analysis were based on the ligand conformation extracted from the protein's crystal structure. nih.gov Subsequent energy optimization was performed using force fields to refine the structures. nih.gov Similarly, the binding mode of 1,2,4-triazine derivatives as adenosine (B11128) A2A antagonists was initially modeled and then refined using experimental data. acs.orgnih.gov

Table 2: Selected Optimized Geometrical Parameters for a Triazine Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C(1)-C(2) | 1.650(2) |

| C-B | 1.692(2) - 1.718(2) |

| B-B | 1.767(2) - 1.795(2) |

Note: This data is for a specific carborane-substituted bis(tetrazolyl)-s-triazine and serves as an example of the type of information obtained from geometry optimization. mdpi.com

Electrostatic Potential Mapping and Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

MEP analysis has been applied to various triazine derivatives to understand their reactivity. For selected 1,2,4-triazine sulfonamide derivatives, MEP analysis revealed that the oxygen atoms of the nitro group were regions of minimal potential (red-coded), while the hydrogen of the benzene (B151609) ring was in a positive region. mdpi.com This information helps in understanding how these molecules might interact with biological targets. mdpi.com

In the context of enzyme inhibition, MEP maps can help identify key interaction points. For example, understanding the electrostatic potential around the active site of an enzyme can guide the design of inhibitors that have complementary charge distributions, leading to stronger binding. The electrostatic potential surface of an enzyme complex can reveal paths for substrate channeling between active sites, often characterized by continuously positive surfaces that guide negatively charged substrates. nih.gov

Prediction and Validation of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational spectra (infrared and Raman). DFT calculations can provide harmonic vibrational frequencies that, when compared with experimental data, help in the assignment of observed spectral bands to specific molecular motions. researchgate.net

For a related compound, 1,2,4-triazole-3-carboxylic acid, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were performed to analyze its vibrational properties. The calculated wavenumbers were then compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the interpretation of the experimental results. researchgate.net Similar approaches can be applied to this compound to gain a detailed understanding of its vibrational modes.

Mechanistic Studies through Advanced Computational Modeling

Beyond static properties, computational modeling can elucidate the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms.

Calculation of Energy Barriers and Transition States for Reaction Steps

A key application of computational chemistry in mechanistic studies is the calculation of energy barriers (activation energies) and the characterization of transition state structures. researchgate.net These calculations are crucial for understanding the feasibility and kinetics of a reaction pathway. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, passing through one or more transition states.

For 1,2,4-triazines, computational studies have been used to investigate their reactivity in Diels-Alder reactions. researchgate.net DFT calculations can predict whether a reaction will proceed through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates and calculating their relative energies. researchgate.net For example, in the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles, computational studies can help elucidate the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism by modeling the addition of the nucleophile, the subsequent ring opening, and the final intramolecular ring closure. researchgate.net

Exploration of Solvent Effects on Reaction Mechanisms via Continuum Models

The surrounding solvent environment can significantly influence the pathway and energetics of a chemical reaction. Continuum models are a class of computational methods that simulate the bulk effect of a solvent as a continuous medium with a defined dielectric constant, rather than explicitly modeling individual solvent molecules. This approach provides a computationally efficient way to understand how the polarity of the solvent can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and mechanisms.

While specific studies focusing solely on the solvent effects on the reaction mechanisms of this compound using continuum models are not extensively documented in publicly available literature, the principles can be illustrated by broader studies on azines and related heterocyclic systems. For instance, investigations into the nitrogen NMR shieldings of 1,2,4-triazine have demonstrated the significant impact of solvent polarity, which can be rationalized through theoretical models. researchgate.net These studies lay the groundwork for understanding how continuum models could be applied to predict the behavior of this compound in different solvent environments.

For a hypothetical reaction involving this compound, a continuum model would calculate the free energy of solvation for each species along the reaction coordinate. This allows for the construction of a solvent-modified potential energy surface. The data in the table below illustrates the kind of theoretical output one might expect from such a study, showing how the calculated activation energy of a reaction can change with the dielectric constant of the solvent.

Table 1: Hypothetical Solvent Effects on the Activation Energy of a Reaction of a 1,2,4-Triazine Derivative

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Dioxane | 2.2 | 25.8 |

| Tetrahydrofuran | 7.5 | 23.1 |

| Dichloromethane | 8.9 | 22.5 |

| Acetone | 20.7 | 20.3 |

| Acetonitrile | 36.6 | 19.8 |

This table is illustrative and based on general principles of solvent effects on reaction energetics.

Molecular Dynamics and Monte Carlo Simulations

Beyond static quantum chemical calculations, molecular dynamics (MD) and Monte Carlo (MC) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes, intermolecular interactions, and the statistical behavior of molecules over time.

Investigation of Adsorption Behavior and Surface Interactions

Molecular dynamics simulations are particularly well-suited to investigate the adsorption of molecules onto surfaces. These simulations model the atomic-level interactions between the adsorbate (in this case, a 1,2,4-triazine derivative) and a surface, providing insights into adsorption energies, preferred binding sites, and the orientation of the adsorbed molecule.

A recent study investigated the adsorption of the pesticide 2,4-dichlorophenoxyacetic acid on a zinc-based coordination complex containing a 1,2,4-triazole (B32235) moiety, which is structurally related to the 1,2,4-triazine core. nih.gov The study utilized adsorption modeling and found that the Toth model best described the adsorption process, indicating a homogenous adsorption system. nih.gov Such computational approaches could be invaluable in designing materials for the selective capture or sensing of this compound and its derivatives.

Table 2: Illustrative Adsorption Parameters for a 1,2,4-Triazine Derivative on Different Surfaces (Hypothetical MD Simulation Data)

| Surface Material | Adsorption Energy (kJ/mol) | Average Distance from Surface (Å) | Predominant Orientation |

|---|---|---|---|

| Graphene | -45.2 | 3.5 | Planar |

| Silica (hydrophilic) | -68.9 | 2.8 | Tilted, with COOH interaction |

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations of adsorption.

Predictive Modeling of Supramolecular Assembly

The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. Both molecular dynamics and Monte Carlo simulations can be employed to predict how individual molecules of this compound might interact with each other and with other molecules to form supramolecular assemblies. These simulations can explore the vast conformational space of a system to identify the most stable and likely structures.

The prediction of supramolecular assembly is a complex field where computational models are becoming increasingly important. nih.gov For instance, a triazine pyridinium (B92312) derivative has been shown to participate in a supramolecular cascade assembly, a process that could be modeled to understand the intricate interplay of host-guest interactions and fluorescence resonance energy transfer (FRET). nih.gov

Computational studies on other nitrogen-containing heterocycles have successfully predicted crystal structures and the formation of complex architectures. These models take into account hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial in directing the self-assembly process. For this compound, the carboxylic acid group and the nitrogen atoms of the triazine ring would be key players in forming predictable hydrogen-bonding networks, leading to the formation of dimers, chains, or more complex three-dimensional structures.

Table 3: Predicted Intermolecular Interaction Energies for a this compound Dimer (Hypothetical)

| Interaction Type | Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|

| Hydrogen Bonding (COOH-N) | -8.5 | Carboxylic acid - Triazine nitrogen |

| Hydrogen Bonding (COOH-COOH) | -7.2 | Carboxylic acid dimer |

| π-π Stacking | -4.1 | Triazine ring - Triazine ring |

This table provides a hypothetical breakdown of the interaction energies that could be calculated to predict the stability of a supramolecular assembly.

Role of 1,2,4 Triazine 3 Carboxylic Acid As a Building Block in Materials and Supramolecular Chemistry

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual functionality of 1,2,4-triazine-3-carboxylic acid, possessing both N-heterocyclic sites and a carboxylate group, makes it a prime candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials are built by linking metal ions or clusters with organic ligands to form extended, often porous, networks.

The design of organic ligands is a cornerstone of MOF chemistry, as the ligand's geometry, connectivity, and functionality dictate the topology and properties of the resulting framework. While the highly symmetric 1,3,5-triazine (B166579) core is more commonly employed for creating linkers with three-fold connectivity, the asymmetric 1,2,4-triazine (B1199460) scaffold offers unique possibilities for designing linkers with lower symmetry and specific functionalities. nih.govresearchgate.net

The general strategy involves using the this compound as a core or a functional component of a larger, more complex ligand. The carboxylic acid group serves as a reliable coordination site for metal ions. nih.gov Further functionalization can be achieved by modifying the triazine ring itself, for instance, by creating elongated linkers through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net This approach allows for the synthesis of larger ligands that can generate MOFs with increased pore sizes. nih.gov

For example, research on related 1,3,5-triazine-based tricarboxylic acids has shown that these molecules can act as trivalent linkers to form stable, porous frameworks with metal ions like bismuth and iron. researchgate.net Functional groups such as nitro (NO₂) or amino (NH₂) can be introduced onto the aromatic portions of these extended ligands, enabling potential post-synthetic modification (PSM) within the MOF pores. nih.govdntb.gov.ua This allows for the fine-tuning of the framework's chemical environment and properties after its initial synthesis. Although less explored, this compound provides a foundational structure from which similar, albeit less symmetrical, mono- or dicarboxylic acid linkers can be designed for creating diverse coordination polymer architectures. unipd.itnih.gov

The carboxylate group (–COO⁻) derived from this compound is a versatile coordinating moiety, capable of adopting several binding modes with metal centers. The specific coordination mode depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. Common coordination modes observed for carboxylate groups in MOFs and coordination polymers include monodentate, bidentate (chelating or bridging), and more complex bridging fashions that can link multiple metal centers. unipd.itresearchgate.net

In addition to the carboxylate, the nitrogen atoms of the 1,2,4-triazine ring can also participate in coordination, acting as Lewis basic sites. researchgate.netacs.org This can lead to the formation of multinuclear metal clusters or act as a secondary linking site, increasing the dimensionality and stability of the resulting framework. Studies on related triazine- and carboxylate-containing ligands have demonstrated various coordination environments. For instance, in lanthanide coordination polymers built with a 1,3,5-triazine-based hexa-acetic acid ligand, the carboxylate groups exhibit a range of bridging and chelating modes. researchgate.net In copper(II) carboxylate complexes, carboxylate anions can act as bridging ligands to form dinuclear or polynuclear species. unipd.it The interplay between the carboxylate and triazine nitrogen coordination is crucial in determining the final supramolecular architecture.

| Coordination Site | Potential Coordination Modes | Role in Structure |

| Carboxylic Acid Group | Monodentate, Bidentate Chelating, Bidentate Bridging | Primary linker between metal ions, formation of secondary building units (SBUs). |

| Triazine Ring Nitrogens | Monodentate | Secondary coordination site, can increase network dimensionality and stability. |

Applications in Polymer Science

The 1,2,4-triazine unit is a valuable component in polymer science due to its electron-deficient nature and high thermal stability. mdpi.com When incorporated into polymer backbones, it can impart desirable electronic and physical properties.